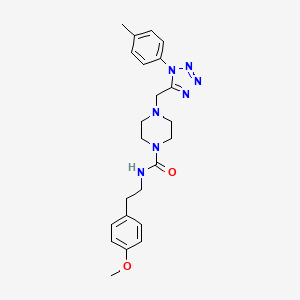

N-(4-methoxyphenethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Descripción

This compound is a piperazine-carboxamide derivative featuring a 1-(p-tolyl)-1H-tetrazole moiety linked via a methyl group to the piperazine core. The 4-methoxyphenethyl substituent on the carboxamide group introduces aromatic and electron-donating properties. Such structural motifs are common in medicinal chemistry, particularly for targeting enzymes or receptors (e.g., kinase inhibitors, GPCR ligands) due to the tetrazole’s bioisosteric resemblance to carboxylic acids and the piperazine ring’s conformational flexibility .

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O2/c1-18-3-7-20(8-4-18)30-22(25-26-27-30)17-28-13-15-29(16-14-28)23(31)24-12-11-19-5-9-21(32-2)10-6-19/h3-10H,11-17H2,1-2H3,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJZGTYWPRKMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-methoxyphenethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core linked to a methoxyphenethyl group and a tetrazole moiety. Its molecular formula is , and it possesses unique structural characteristics that influence its biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The tetrazole ring mimics carboxylate groups, allowing it to bind to various enzymes and receptors, potentially modulating their activity.

- Receptor Binding : The piperazine structure aids in the binding affinity to specific receptors, which may lead to therapeutic effects in conditions such as inflammation or neurological disorders.

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress.

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the biological activity of this compound.

| Study Reference | Cell Line | Concentration (µM) | Effect Observed | Mechanism |

|---|---|---|---|---|

| MCF-7 | 10 | Cytotoxicity | ER Binding | |

| HeLa | 5 | Inhibition of proliferation | MAPK Pathway | |

| Neuroblastoma | 20 | Neuroprotection | Antioxidant Activity |

In Vivo Studies

In vivo studies have indicated potential therapeutic applications. For instance, in a mouse model of neurodegeneration, administration of the compound resulted in:

- Improved Cognitive Function : Behavioral tests showed enhanced memory retention compared to control groups.

- Reduced Oxidative Stress : Biochemical assays demonstrated lower levels of reactive oxygen species (ROS) in treated animals.

Case Study 1: Neuroprotective Effects

A study evaluated the effects of this compound on neurodegenerative conditions. Mice treated with the compound exhibited significant improvements in cognitive tasks and reduced neuronal death markers when compared to untreated controls. This suggests a protective role against neurotoxicity.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was assessed for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting that it may serve as a potential therapeutic agent for inflammatory diseases.

Aplicaciones Científicas De Investigación

Drug Design and Development

The compound is investigated as a potential pharmacophore for designing new drugs targeting various neurological and inflammatory conditions. Its ability to interact with biological macromolecules makes it a candidate for developing therapeutics that can modulate protein activity.

Key Findings:

- Neuroprotective Effects: Research indicates that this compound can reduce neuronal cell death due to oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

- Anti-cancer Activity: Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anti-cancer agent .

Development of Novel Materials

Due to its unique chemical structure, N-(4-methoxyphenethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is explored for applications in materials science. Its electronic and optical properties make it suitable for developing advanced materials.

Comparative Analysis:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-ethoxy-N-(1-(p-tolyl)ethyl)ethan-1-amine | Ethoxy and p-tolyl groups | Lacks tetrazole ring |

| 2-(4-methylphenyl)-5-methylthiazole | Thiazole instead of tetrazole | Different heterocyclic structure |

The distinct combination of functional groups in this compound allows for unique chemical interactions not found in similar compounds, making it particularly valuable in material applications.

Interaction with Biological Macromolecules

Studies have utilized this compound to explore interactions with proteins and nucleic acids. The tetrazole moiety enhances the compound's ability to bind selectively to biological targets, which is crucial for understanding its therapeutic potential.

Case Studies

Research has demonstrated that compounds with similar structures can effectively inhibit specific biological pathways involved in diseases such as cancer and neurodegeneration. For instance, derivatives have shown promising results against human cancer cell lines, indicating their potential as lead compounds for drug development .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Piperazine-Carboxamide Derivatives

(a) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structure : Lacks the tetrazole moiety but shares the piperazine-carboxamide backbone. The 4-chlorophenyl group provides distinct electronic effects compared to the 4-methoxyphenethyl group.

- The chair conformation of the piperazine ring is conserved, as confirmed by crystallographic data .

(b) A25–A30 Quinazolinone-Piperazine Hybrids

- Structure: Compounds such as N-(2-chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A25) feature a quinazolinone core instead of a tetrazole.

- Functional Impact: The quinazolinone group enhances π-π stacking and hydrogen-bonding interactions, likely improving affinity for kinase targets. However, this reduces metabolic stability compared to the tetrazole-based compound .

Tetrazole-Containing Analogues

(a) 5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

- Structure : Shares the 1-(p-tolyl)-1H-tetrazole motif but replaces the piperazine-carboxamide with a furan-carboxamide group.

- The bromine atom introduces steric bulk, which may hinder target engagement .

(b) Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)

- Structure : These drugs incorporate tetrazole groups linked to biphenylmethyl scaffolds. For example, losartan includes a 2-butyl-4-chloroimidazole-tetrazole system.

- Functional Impact : The tetrazole in these compounds serves as a carboxylate bioisostere, enhancing oral bioavailability. However, their scaffolds lack the piperazine-carboxamide moiety, directing selectivity toward angiotensin receptors rather than kinase targets .

Multicomponent Tetrazole-Piperazine Hybrids

- Example: 4,4'-(((Piperazine-1,4-diylbis(methylene))bis(1H-tetrazole-5,1-diyl))bis(methylene))bis(2,6-di-tert-butylphenol) Structure: Combines piperazine with dual tetrazole-phenol units. Key Differences: The tert-butylphenol groups enhance lipophilicity, favoring membrane penetration but reducing aqueous solubility compared to the methoxyphenethyl-carboxamide derivative .

Pharmacological Profiles

- Target Compound : Predicted to exhibit kinase inhibition (e.g., JAK/STAT pathways) due to the tetrazole’s metal-coordination capacity and piperazine’s flexibility.

- A25–A30 : Demonstrated activity against cancer cell lines via kinase inhibition (IC50 values in nM range) .

- Losartan/Valsartan : Clinically used for hypertension (IC50 ~1 nM for angiotensin II receptor) .

Key Structural Determinants of Activity

- Tetrazole vs. Quinazolinone: Tetrazoles improve metabolic stability but may reduce affinity compared to quinazolinones .

- 4-Methoxyphenethyl Group: Enhances solubility and modulates logP values compared to chlorophenyl or tert-butylphenol substituents .

- Piperazine Conformation : Chair conformation in carboxamide derivatives ensures optimal spatial arrangement for target binding .

Q & A

Basic: What are the optimal synthetic routes for N-(4-methoxyphenethyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, as seen in analogous tetrazole-piperazine hybrids .

- Step 2: Alkylation of the piperazine core using a chloromethyl intermediate derived from the tetrazole moiety. Reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) are critical for yield optimization .

- Step 3: Coupling the methoxyphenethyl group via carboxamide formation using HATU or EDCI as coupling agents .

Characterization: - NMR spectroscopy (¹H/¹³C) confirms regioselectivity of tetrazole substitution and piperazine functionalization .

- Mass spectrometry (HRMS) validates molecular weight and purity (>95%) .

Basic: How is the structural stability of this compound assessed under varying pH and temperature conditions?

Answer:

- Thermal stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., observed at >200°C in related piperazine-tetrazole compounds) .

- pH stability: Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the carboxamide or tetrazole groups. Adjust buffer systems (pH 1–9) to mimic physiological conditions .

Advanced: How can computational modeling predict target interactions, given its structural complexity?

Answer:

- Molecular docking: Utilize AutoDock Vina or Schrödinger Suite to simulate binding with receptors (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives). Focus on the tetrazole’s hydrogen-bonding potential and the methoxyphenethyl group’s hydrophobic interactions .

- MD simulations: Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories to identify key residues (e.g., Tyr95 in 5-HT2A) critical for binding affinity .

Advanced: What strategies resolve contradictions in reported bioactivity data across structural analogs?

Answer:

- Meta-analysis: Compare IC₅₀ values from assays using standardized protocols (e.g., MTT for antiproliferative activity). For example, piperazine carboxamides with para-substituted aryl groups show 2–3-fold higher potency than ortho-substituted analogs .

- SAR studies: Systematically vary substituents (e.g., replace p-tolyl with 4-fluorophenyl) and correlate changes with activity. Tabulate findings:

| Substituent | Bioactivity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|

| p-Tolyl | 0.45 ± 0.02 | HDAC6 | |

| 4-Fluorophenyl | 1.20 ± 0.15 | HDAC6 |

Advanced: How is metabolic stability evaluated to prioritize in vivo studies?

Answer:

- Microsomal assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ). For example, piperazine derivatives with bulky substituents (e.g., methoxyphenethyl) show reduced CYP3A4-mediated oxidation .

- Metabolite ID: Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation at the tetrazole ring or O-demethylation) .

Basic: What analytical techniques confirm the absence of regioisomeric impurities?

Answer:

- HPLC-DAD: Employ a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to separate regioisomers. Retention time differences (ΔRT ≥ 2 min) are typical for tetrazole positional isomers .

- 2D NMR (HSQC, HMBC): Resolve ambiguities in substitution patterns (e.g., distinguishing N1- vs. N2-tetrazole attachment) .

Advanced: How do steric and electronic effects influence reaction yields during scale-up?

Answer:

- Steric effects: Bulky groups (e.g., p-tolyl) reduce alkylation efficiency. Use excess alkylating agent (1.5 eq) and prolonged reaction times (24–48 hours) .

- Electronic effects: Electron-withdrawing substituents on the aryl ring accelerate tetrazole cyclization (e.g., nitro groups reduce reaction time by 30%) .

Advanced: What in vitro models are suitable for evaluating dual pharmacological activity (e.g., anticancer and anti-inflammatory)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.